N-acetylmuramic acid
CAS No.: 99880-82-7
Cat. No.: VC13483940
Molecular Formula: C11H19NO8
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99880-82-7 |
---|---|
Molecular Formula | C11H19NO8 |
Molecular Weight | 293.27 g/mol |
IUPAC Name | (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid |
Standard InChI | InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 |
Standard InChI Key | SOARVSUSWULNDI-TVVSKHENSA-N |
Isomeric SMILES | C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
SMILES | CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Canonical SMILES | CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Introduction
Structural and Biochemical Characteristics of N-Acetylmuramic Acid
Molecular Architecture
N-Acetylmuramic acid is a β(1→4)-linked amino sugar derivative synthesized through the enzymatic addition of phosphoenolpyruvate (PEP) to N-acetylglucosamine (GlcNAc) . The resulting structure features a six-membered pyranose ring with a D-lactyl ether group at the 3-O position, distinguishing it from GlcNAc (Figure 1). X-ray crystallography reveals a chair conformation (C1) stabilized by hydrogen bonding between the C2 acetamido group and the ring oxygen . The lactic acid moiety provides a reactive site for peptide cross-linking, typically via an L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine pentapeptide .
Physicochemical Properties
MurNAc exhibits distinct physical characteristics critical for its biological function (Table 1):
The compound’s amphiphilic nature arises from its polar hydroxyl groups and nonpolar acetyl moieties, enabling integration into lipid bilayers during peptidoglycan synthesis .
Biosynthesis and Chemical Synthesis Pathways
In Vivo Biosynthesis
MurNAc biosynthesis occurs exclusively in the bacterial cytoplasm through a conserved pathway:
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GlcNAc Activation: UDP-GlcNAc forms via glucosamine-6-phosphate acetylation .
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PEP Addition: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) transfers PEP to UDP-GlcNAc, generating UDP-MurNAc .
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Peptide Attachment: Mur ligases (MurC-F) sequentially add amino acids to the lactic acid group .
Fosfomycin, a broad-spectrum antibiotic, irreversibly inhibits MurA by alkylating its active-site cysteine residue .
Laboratory Synthesis
Recent advances enable efficient MurNAc production:
Role in Bacterial Cell Wall Dynamics
Peptidoglycan Architecture
MurNAc residues form the repeating disaccharide unit [GlcNAc-(β1→4)-MurNAc]ₙ, with >90% of MurNAc units cross-linked in Staphylococcus aureus peptidoglycan . Lytic transglycosylases cleave β-1,4 linkages, generating 1,6-anhydroMurNAc rings critical for cell wall remodeling .
Immune Recognition Mechanisms
MurNAc-containing muropeptides activate nucleotide-binding oligomerization domain (NOD) receptors in humans, triggering NF-κB-mediated inflammation . Structural studies show that tripeptide fragments (e.g., L-Ala-γ-D-Glu-mDAP) bound to MurNAc enhance NOD2 activation 100-fold compared to isolated peptides .
Biomedical Applications and Recent Advances
Antibiotic Development
MurNAc biosynthesis remains a prime antimicrobial target:
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Fosfomycin: Clinically used for uncomplicated UTIs (FDA approval: 1996) .
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MurA Inhibitors: Novel phosphonate analogs show IC50 values <50 nM against MRSA MurA .
Bacterial Imaging Probes
The 2023 ACS Sensors study developed F-labeled MurNAc analogs for PET imaging of E. coli infections in mice (Figure 2) . Key results:
Challenges and Future Perspectives
Despite progress, key hurdles remain:
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Synthetic Complexity: Multi-step protections required for 3-O modifications .
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Species Variability: Mycobacteria glycolylate MurNAc’s 2-N position via NamH, evading probes .
Emerging directions include:
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